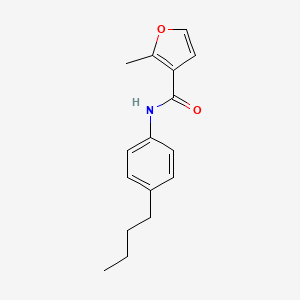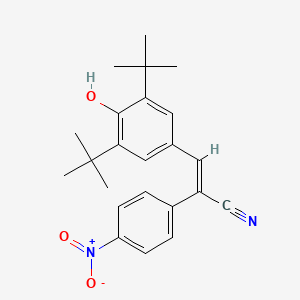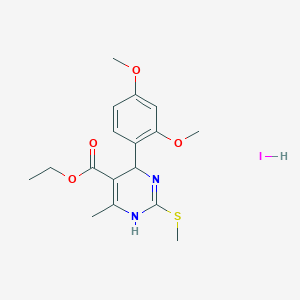
N-(4-butylphenyl)-2-methyl-3-furamide
Overview
Description
N-(4-butylphenyl)-2-methyl-3-furamide, also known as AM404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of anandamide, an endocannabinoid that is naturally produced in the human body. AM404 has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. In
Mechanism of Action
N-(4-butylphenyl)-2-methyl-3-furamide has been shown to inhibit the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body. Anandamide is known to activate the CB1 and CB2 receptors, which are part of the endocannabinoid system. By inhibiting the reuptake of anandamide, N-(4-butylphenyl)-2-methyl-3-furamide enhances the activation of these receptors, leading to its analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-methyl-3-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the release of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes. Additionally, N-(4-butylphenyl)-2-methyl-3-furamide has been shown to increase cerebral blood flow and reduce neuronal damage in models of ischemic stroke.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)-2-methyl-3-furamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. It has also been extensively studied in animal models, which provides a wealth of data on its effects and mechanisms of action. However, there are also some limitations to using N-(4-butylphenyl)-2-methyl-3-furamide in lab experiments. Its effects may vary depending on the species and strain of animal used, and its effects in humans may differ from those observed in animal models.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-2-methyl-3-furamide. One area of interest is its potential as a therapeutic agent for pain and inflammation. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a neuroprotective agent for conditions such as stroke and traumatic brain injury. Additionally, there is interest in exploring its effects on other systems in the body, such as the immune system and the cardiovascular system. Overall, N-(4-butylphenyl)-2-methyl-3-furamide is a promising compound with potential applications in a variety of fields, and further research is needed to fully understand its effects and mechanisms of action.
Scientific Research Applications
N-(4-butylphenyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. It has also been shown to have anti-inflammatory effects in models of inflammation, such as carrageenan-induced paw edema. Additionally, N-(4-butylphenyl)-2-methyl-3-furamide has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
properties
IUPAC Name |
N-(4-butylphenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-4-5-13-6-8-14(9-7-13)17-16(18)15-10-11-19-12(15)2/h6-11H,3-5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXQORXTVGYQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-methylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4850608.png)
![5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4850612.png)
![(3-isopropoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4850617.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4850620.png)
![2-{1-[(4-isopropylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4850621.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4850623.png)
![6,6-dimethyl-2-[(4-nitrobenzyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4850633.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B4850640.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4850665.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4850686.png)
![2-mercapto-5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850702.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B4850703.png)